
4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol, also known as BPAM-FM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperidinol family of compounds and is commonly used as a research tool in the fields of neuroscience and pharmacology. In
Applications De Recherche Scientifique
4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the study of neurotransmitter receptors in the brain. 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol has been shown to selectively activate the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and motivation. This selective activation has led to the development of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol as a potential tool for studying the role of the dopamine D1 receptor in these processes.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol involves the selective activation of the dopamine D1 receptor. This activation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), which is involved in the regulation of cellular processes such as gene expression and protein synthesis. The selective activation of the dopamine D1 receptor by 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol has been shown to have a number of physiological effects, including the regulation of motor function, reward, and motivation.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol has been shown to have a number of biochemical and physiological effects. In addition to its selective activation of the dopamine D1 receptor, 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol has also been shown to have an effect on the levels of other neurotransmitters such as serotonin and norepinephrine. These effects have led to the development of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol as a potential tool for studying the role of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol is its selective activation of the dopamine D1 receptor. This selectivity allows researchers to study the role of this receptor in specific processes without affecting other receptors or neurotransmitters. However, one of the limitations of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are a number of future directions for the study of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol. One area of research involves the development of more selective and potent compounds that can be used to study the role of the dopamine D1 receptor in greater detail. Another area of research involves the study of the effects of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol on other neurotransmitter systems in the brain. Additionally, the development of new techniques for studying the physiological effects of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol could lead to a better understanding of its potential applications in scientific research.
Conclusion:
In conclusion, 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective activation of the dopamine D1 receptor has led to its development as a potential tool for studying the role of this receptor in specific processes. While there are limitations to its use, the future directions for the study of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol hold promise for a better understanding of its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol involves a multi-step process that requires advanced knowledge of organic chemistry. The first step in the synthesis involves the reaction of 4-bromoaniline with 9H-fluorene-2-carbaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the desired product, 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol. The synthesis of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrNO/c26-22-8-6-21(7-9-22)25(28)11-13-27(14-12-25)17-18-5-10-24-20(15-18)16-19-3-1-2-4-23(19)24/h1-10,15,28H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXJLGZQGHUQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

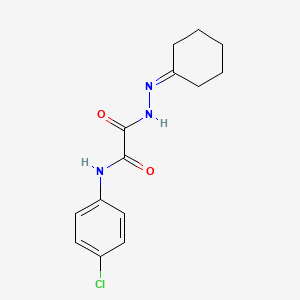
![4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5229503.png)
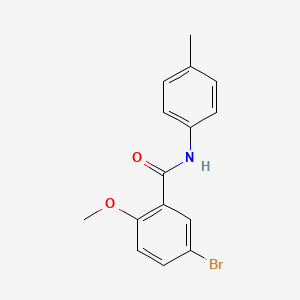
![9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
![ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)
![4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine](/img/structure/B5229541.png)

![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose](/img/structure/B5229552.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)
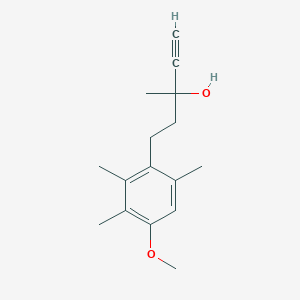
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5229574.png)
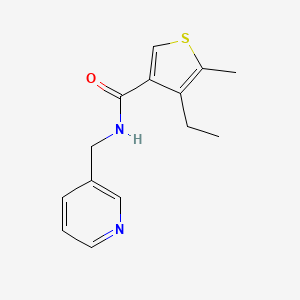
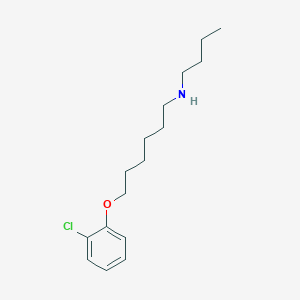
![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)